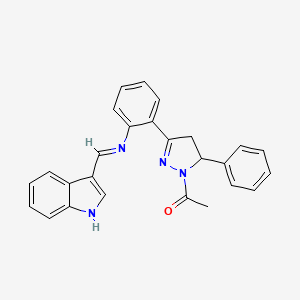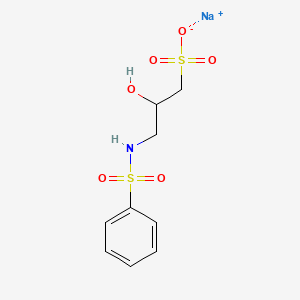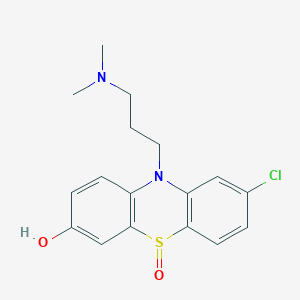
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-chlorpromazine sulfoxide is a metabolite of chlorpromazine, a phenothiazine antipsychotic drug. Chlorpromazine is widely used for the treatment of schizophrenia and other psychotic disorders. The compound 7-hydroxy-chlorpromazine sulfoxide is formed through the metabolic processes involving oxidation and hydroxylation of chlorpromazine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Hydroxy-chlorpromazine sulfoxide can be synthesized through enzymatic oxidation of chlorpromazine. The process involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of chlorpromazine to form 7-hydroxy-chlorpromazine. Further oxidation leads to the formation of the sulfoxide derivative .
Industrial Production Methods
Industrial production of 7-hydroxy-chlorpromazine sulfoxide typically involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity of the compound. The use of bioreactors and controlled reaction conditions, such as temperature and pH, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-chlorpromazine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Sulfone derivatives: Formed through further oxidation.
Sulfide derivatives: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
7-Hydroxy-chlorpromazine sulfoxide has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of chlorpromazine.
Biology: Investigated for its effects on cellular processes and its role in drug metabolism.
Medicine: Studied for its potential therapeutic effects and its role in the pharmacokinetics of chlorpromazine.
Industry: Used in the development of analytical methods for detecting chlorpromazine and its metabolites in biological samples
Mécanisme D'action
The mechanism of action of 7-hydroxy-chlorpromazine sulfoxide involves its interaction with various molecular targets. It primarily acts on dopamine receptors, similar to chlorpromazine. The compound inhibits dopamine receptor activity, leading to its antipsychotic effects. Additionally, it may interact with other neurotransmitter systems, including serotonin and adrenergic receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: The parent compound from which 7-hydroxy-chlorpromazine sulfoxide is derived.
7-Hydroxy-chlorpromazine: The hydroxylated metabolite of chlorpromazine.
Chlorpromazine sulfoxide: Another oxidized metabolite of chlorpromazine
Uniqueness
7-Hydroxy-chlorpromazine sulfoxide is unique due to its combined hydroxyl and sulfoxide functional groups, which contribute to its distinct chemical and pharmacological properties. This dual modification enhances its metabolic stability and alters its interaction with biological targets compared to other chlorpromazine metabolites .
Propriétés
Numéro CAS |
14522-00-0 |
|---|---|
Formule moléculaire |
C17H19ClN2O2S |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)23(22)16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 |
Clé InChI |
AAJYBUQNKZIVRN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=C(C=C(C=C2)O)S(=O)C3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


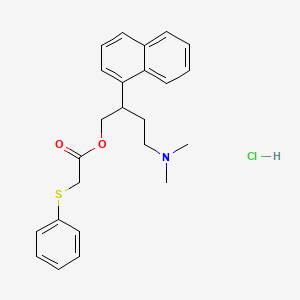
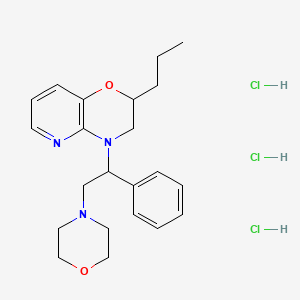
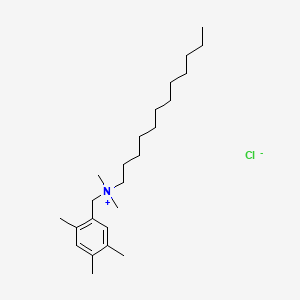
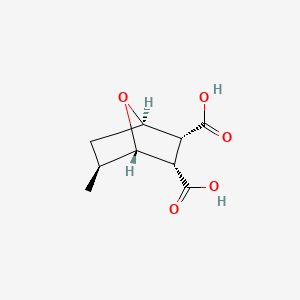

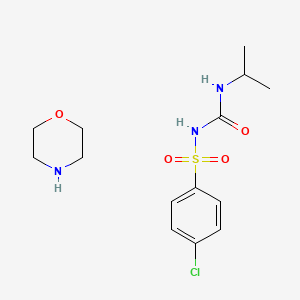

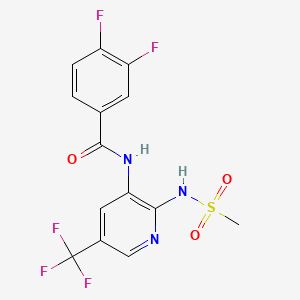
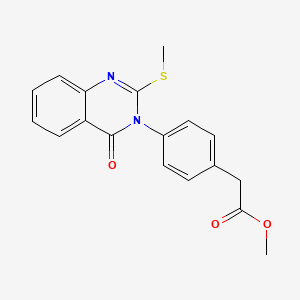
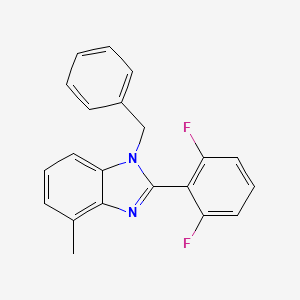
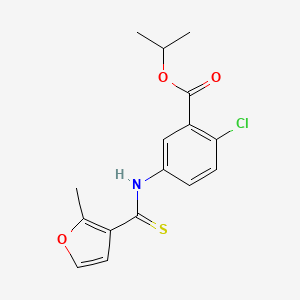
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)
